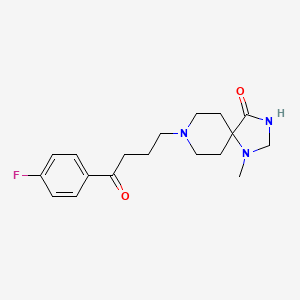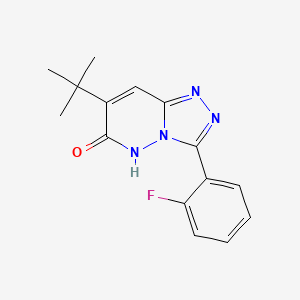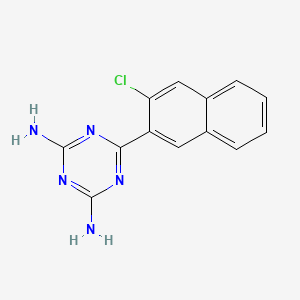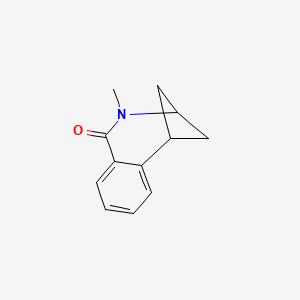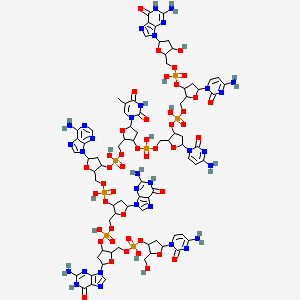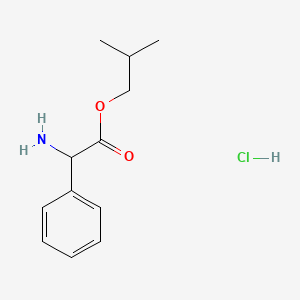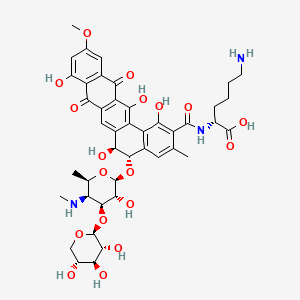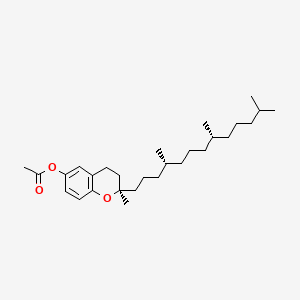
Tocol acetate, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tocol acetate, (2R)-, is a derivative of tocol, a compound that belongs to the vitamin E family. Tocols are known for their antioxidant properties, which help in protecting cells from oxidative damage. The (2R)- configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tocol acetate, (2R)-, typically involves the esterification of tocol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent the degradation of the sensitive tocol structure. The reaction can be summarized as follows: [ \text{Tocol} + \text{Acetic Anhydride} \rightarrow \text{Tocol Acetate} + \text{Acetic Acid} ]
Industrial Production Methods
Industrial production of tocol acetate, (2R)-, often involves the extraction of tocol from natural sources such as palm oil, followed by its esterification. The extraction process may include saponification of palm fatty acid distillate, followed by purification using low-temperature solvent crystallization . The esterified product is then purified to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tocol acetate, (2R)-, can undergo various chemical reactions, including:
Oxidation: Tocol acetate can be oxidized to form tocopheryl quinone.
Reduction: The acetate group can be reduced back to the hydroxyl group, regenerating tocol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tocopheryl quinone
Reduction: Tocol
Substitution: Various tocol derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Tocol acetate, (2R)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Mécanisme D'action
The mechanism of action of tocol acetate, (2R)-, primarily involves its antioxidant activity. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells. The molecular targets include lipid radicals and reactive oxygen species. The pathways involved in its action include the scavenging of free radicals and the protection of cellular membranes from lipid peroxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Uniqueness
Tocol acetate, (2R)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Unlike tocopherols and tocotrienols, which have varying degrees of saturation in their side chains, tocol acetate has a fully saturated side chain, which may affect its solubility and stability .
Propriétés
Numéro CAS |
153379-68-1 |
|---|---|
Formule moléculaire |
C28H46O3 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
[(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28-/m1/s1 |
Clé InChI |
CBUJHSGSOYAVJD-MVOZIGHISA-N |
SMILES isomérique |
C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



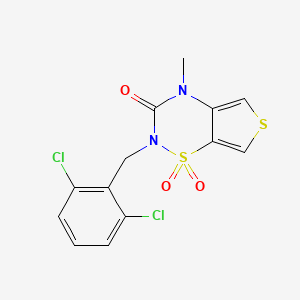
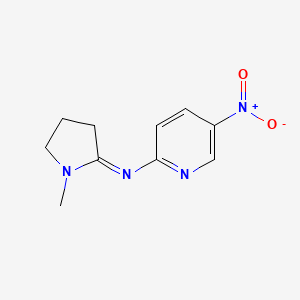
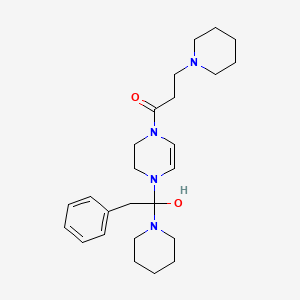
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
